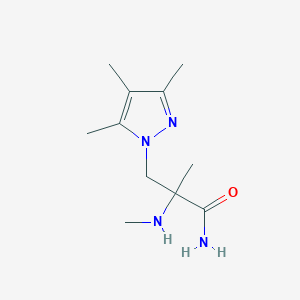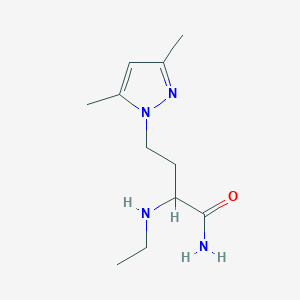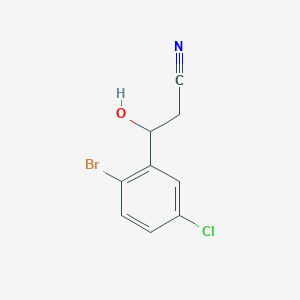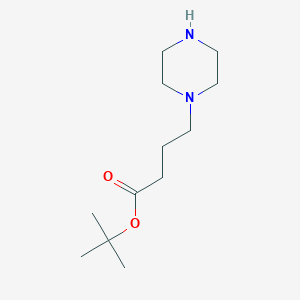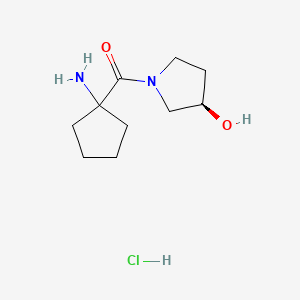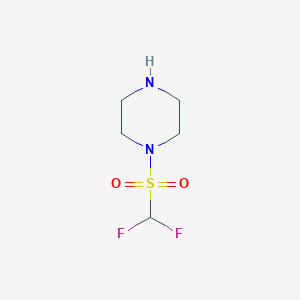
Methyl (2R,3R)-2-amino-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the reduction of corresponding keto esters or amino acids. One common method is the reduction of methyl 2-oxo-3-hydroxybutanoate using sodium borohydride in methanol at low temperatures . This method yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Methyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: this compound.
Substitution: Methyl (2R,3R)-2-amino-3-chlorobutanoate.
科学的研究の応用
Methyl (2R,3R)-2-amino-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the biosynthesis of amino acids and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of Methyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. Its stereochemistry is crucial for its binding affinity and specificity towards these molecular targets.
類似化合物との比較
Similar Compounds
Methyl (2S,3S)-2-amino-3-hydroxybutanoate: A stereoisomer with different reactivity and biological activity.
Methyl 2-amino-3-hydroxypropanoate: Lacks the additional carbon in the butanoate chain, leading to different chemical properties.
Methyl 2-amino-3-hydroxyhexanoate: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
methyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4-/m1/s1 |
InChIキー |
TVHCXXXXQNWQLP-QWWZWVQMSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)OC)N)O |
正規SMILES |
CC(C(C(=O)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


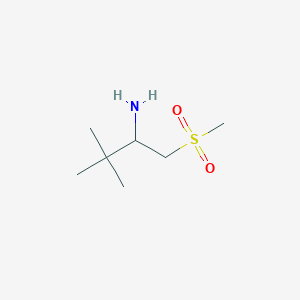

![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)


![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
